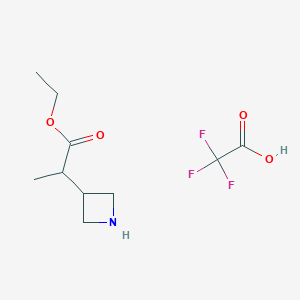

Ethyl 2-(azetidin-3-yl)propanoate; trifluoroacetic acid

Description

Ethyl 2-(azetidin-3-yl)propanoate; trifluoroacetic acid (CAS 51996-41-9, SY222298) is a trifluoroacetic acid (TFA) salt of an azetidine-containing ester. Its chemical formula is C₉H₁₄F₃NO₄, with a molecular weight of 257.21 g/mol . The compound features a four-membered azetidine ring, a propanoate ester group, and a TFA counterion. It is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the preparation of Toll-like receptor (TLR) antagonists for immune disorder treatments . The TFA salt form enhances solubility in organic solvents, facilitating purification during synthesis .

Properties

IUPAC Name |

ethyl 2-(azetidin-3-yl)propanoate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.C2HF3O2/c1-3-11-8(10)6(2)7-4-9-5-7;3-2(4,5)1(6)7/h6-7,9H,3-5H2,1-2H3;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSIIRHTXCZWAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1CNC1.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(azetidin-3-yl)propanoate; trifluoroacetic acid typically involves the reaction of ethyl 2-(azetidin-3-yl)propanoate with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of Ethyl 2-(azetidin-3-yl)propanoate; trifluoroacetic acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(azetidin-3-yl)propanoate; trifluoroacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives of Ethyl 2-(azetidin-3-yl)propanoate; trifluoroacetic acid .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(azetidin-3-yl)propanoate; trifluoroacetic acid has been identified as a crucial intermediate in the synthesis of biologically active compounds, particularly those targeting estrogen receptors. The compound can be utilized in the development of selective estrogen receptor modulators (SERMs), which are essential in treating hormone-dependent cancers such as breast and prostate cancer. The synthesis process often involves the reaction of this compound with various reagents to produce derivatives that exhibit enhanced pharmacological properties .

Case Study: Estrogen Receptor Modulators

A notable study highlighted the synthesis of compounds derived from ethyl 2-(azetidin-3-yl)propanoate that act as estrogen receptor modulators. These compounds demonstrate potential therapeutic effects in managing conditions such as breast cancer by selectively activating or inhibiting estrogen receptors .

Antitumor Activity

Recent research has shown that derivatives of ethyl 2-(azetidin-3-yl)propanoate exhibit antitumor activity by acting as integrin ligands. These compounds can facilitate the selective delivery of chemotherapeutic agents into tumor cells, enhancing the efficacy of treatments like 5-fluorouracil (5-FU). The mechanism involves promoting cell internalization through integrin-mediated pathways, leading to increased apoptosis in cancer cells .

Case Study: Integrin-Mediated Drug Delivery

In a study involving integrin ligands, compounds derived from ethyl 2-(azetidin-3-yl)propanoate were conjugated with 5-FU. These conjugates demonstrated a significant increase in apoptotic activity in various cancer cell lines compared to free 5-FU, indicating that these derivatives can improve drug delivery and effectiveness against tumors .

Anti-inflammatory Properties

Ethyl 2-(azetidin-3-yl)propanoate has also been explored for its anti-inflammatory properties. Research indicates that its derivatives may modulate pathways involved in inflammatory responses, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and psoriasis .

Case Study: RORyt Modulators

A patent application described the use of compounds related to ethyl 2-(azetidin-3-yl)propanoate for preventing or treating RORyt-mediated inflammatory disorders. These compounds showed promise in reducing inflammation and could be developed into new therapeutic agents for chronic inflammatory conditions .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of ethyl 2-(azetidin-3-yl)propanoate derivatives have provided insights into optimizing their biological activity. By modifying different functional groups on the azetidine ring or altering substituents on the propanoate moiety, researchers can enhance selectivity and potency against specific biological targets .

Data Table: SAR Findings

| Compound Variant | Activity | Target |

|---|---|---|

| Variant A | High | Estrogen Receptor |

| Variant B | Moderate | Integrin |

| Variant C | Low | Inflammatory Pathways |

Mechanism of Action

The mechanism of action of Ethyl 2-(azetidin-3-yl)propanoate; trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues, highlighting differences in substituents, rings, and applications:

Physico-Chemical Properties

- Solubility and Stability: The TFA salt form enhances solubility in polar aprotic solvents (e.g., DCM, ethyl acetate), critical for purification . Fluorinated analogues (e.g., ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate) exhibit increased metabolic stability and lipophilicity due to fluorine’s electronegativity .

- Volatility: Ethyl 2-(oxetan-3-ylidene)propanoate is volatile, requiring careful handling, whereas azetidine derivatives with TFA salts are less volatile but may cause irritation .

Research Findings and Data

Table: Comparative Reaction Yields of Propanoate Esters

Biological Activity

Ethyl 2-(azetidin-3-yl)propanoate; trifluoroacetic acid is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Ethyl 2-(azetidin-3-yl)propanoate; trifluoroacetic acid is characterized by its azetidine ring structure, which contributes to its biological activity. The trifluoroacetic acid moiety enhances its solubility and stability in various biological environments.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity and receptor interactions, which can lead to various physiological effects. The precise mechanisms are still under investigation, but initial studies suggest potential pathways involving:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with receptors that regulate cell signaling pathways.

Antimicrobial Properties

Research indicates that Ethyl 2-(azetidin-3-yl)propanoate; trifluoroacetic acid exhibits antimicrobial properties against a range of pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive | 32 µg/mL |

| Gram-negative | 64 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study examining its effects on various cancer cell lines, it was found to induce apoptosis in a concentration-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| Hs 578T | 22 |

| K562 | 10 |

Apoptosis assays revealed that the compound activates caspase pathways, leading to increased cell death in these cancer cells .

Case Studies

- Study on Integrin Ligands : A study highlighted the role of integrin ligands in promoting cell internalization of therapeutic agents. Ethyl 2-(azetidin-3-yl)propanoate; trifluoroacetic acid was shown to enhance the delivery of chemotherapeutic agents into tumor cells, significantly increasing efficacy against cancer cells .

- Antimicrobial Efficacy : Another case study focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound could serve as a viable alternative to traditional antibiotics, particularly in treating resistant strains.

Comparative Analysis with Similar Compounds

To better understand the unique properties of Ethyl 2-(azetidin-3-yl)propanoate; trifluoroacetic acid, comparisons can be made with structurally similar compounds:

| Compound Name | Biological Activity | MIC (µg/mL) |

|---|---|---|

| Methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate; trifluoroacetic acid | Moderate Antimicrobial | 50 |

| Ethyl 2-(azetidin-3-yl)acetate | Low Anticancer Activity | >100 |

These comparisons illustrate that while similar compounds may share structural characteristics, their biological activities can vary significantly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.